N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide
Description
N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide is a triazole-based propanamide derivative featuring a sulfanyl bridge and multiple aromatic substituents. Its structure includes:
- A 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl linkage at position 3.
- A propanamide backbone with a 3,4,5-trimethoxyphenyl group and a furan-2-ylmethyl moiety.
This compound is hypothesized to exhibit biological activity due to its structural similarity to known anti-inflammatory, anti-exudative, and enzyme-inhibiting agents. Synthesis likely follows routes analogous to other triazole-propanamides, involving nucleophilic substitution and coupling reactions (e.g., thiol-triazole linkage formation) .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(3,4,5-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6S/c1-32-18-9-7-16(8-10-18)25-28-26(30-29-25)37-22(14-23(31)27-15-19-6-5-11-36-19)17-12-20(33-2)24(35-4)21(13-17)34-3/h5-13,22H,14-15H2,1-4H3,(H,27,31)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAHETRECBZBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₈N₄O₆S |
| Molecular Weight | 524.6 g/mol |
| CAS Number | 868213-50-7 |
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, particularly the presence of the triazole moiety, which is known for various pharmacological effects. The compound exhibits several bioactivities, including:
-
Antimicrobial Activity :
- Triazole derivatives have been reported to possess significant antimicrobial properties against a variety of pathogens. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
-
Anticancer Properties :
- The triazole scaffold has been extensively studied for its anticancer potential. Research indicates that compounds containing triazole can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects :
The biological activities of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antifungal and anticancer activities.
- DNA Interaction : Some derivatives can intercalate with DNA or disrupt its function, leading to cytotoxic effects in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against common bacterial strains. The results indicated that derivatives similar to our compound exhibited potent activity against MRSA (MIC: 0.68 µg/mL), outperforming traditional antibiotics like vancomycin .
Case Study 2: Anticancer Activity
In a screening of a drug library for anticancer agents, a derivative with a similar structure was identified as having significant cytotoxic effects on multicellular spheroids derived from breast cancer cells. The compound induced apoptosis through activation of caspase pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound features multiple functional groups that contribute to its biological activity:
- Furan ring
- Triazole moiety
- Sulfanyl group
These elements suggest that the compound may exhibit significant pharmacological properties, including antimicrobial and antifungal activities. The molecular formula is with a molecular weight of approximately 524.6 g/mol .
Antimicrobial Activity
Research indicates that compounds similar to N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide exhibit antimicrobial properties by interfering with essential biological processes in pathogens. For instance:
- Mechanism of Action : Similar compounds have been shown to disrupt ergosterol biosynthesis in fungi, suggesting that this compound may have analogous mechanisms .
Anti-inflammatory Properties
In silico studies have indicated potential anti-inflammatory effects through molecular docking studies. The compound may act as an inhibitor of enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the pharmacological effects of related compounds:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibit strong antifungal activity against various strains by targeting fungal cell membrane synthesis .
- Anti-inflammatory Effects : In silico docking studies have shown promising results for compounds with similar structures acting as potential inhibitors of inflammatory mediators .
Summary of Applications
| Application Type | Description |
|---|---|
| Antimicrobial Activity | Potential to disrupt ergosterol biosynthesis in fungi. |
| Anti-inflammatory | Possible inhibition of 5-lipoxygenase, indicating utility in treating inflammatory diseases. |
| Pharmacological Research | Valuable for further structure optimization and development of new therapeutic agents. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Triazole-Propanamide Derivatives
The table below compares key structural and physicochemical properties of the target compound with similar derivatives:
Key Observations :
- Furan or thiophene moieties (e.g., ) improve anti-inflammatory activity by modulating redox signaling pathways .
- Synthetic Yields : Derivatives with electron-donating groups (e.g., methoxy) exhibit higher yields (~80–93%) compared to electron-withdrawing substituents .
Anti-Exudative Activity
The target compound’s furan-2-ylmethyl and triazole-sulfanyl groups are structurally aligned with derivatives showing anti-exudative effects. For example:
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 35–45% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Chlorophenyl-substituted triazoles (e.g., ) showed reduced activity, highlighting the importance of methoxy and furan groups in enhancing efficacy .
Enzyme Inhibition
Physicochemical and Pharmacokinetic Profiles
- LogP Values: The target compound’s 3,4,5-trimethoxyphenyl group increases hydrophobicity (predicted LogP ~3.5), favoring blood-brain barrier penetration compared to polar derivatives like 4-phenoxyphenyl analogs (LogP ~2.8) .
- Metabolic Stability : Furan rings are prone to oxidative metabolism, suggesting the need for prodrug strategies, whereas triazole cores enhance metabolic stability .
Preparation Methods
Retrosynthetic Analysis of Compound X
The molecular structure of Compound X comprises three modular components (Figure 1):
- 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Triazole-thiol intermediate)
- 3-(3,4,5-Trimethoxyphenyl)propanamide (Propanamide intermediate)
- Furan-2-ylmethylamine (Amine coupling partner)
Key bond-forming steps include:
- Thioether linkage between the triazole-thiol and propanamide intermediates
- Amide coupling between the propanamide acid and furan-2-ylmethylamine
Synthesis of 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanamide
Thioether Coupling Between Triazole-Thiol and Propanamide Intermediates
Final Assembly of Compound X
Analytical Validation
Spectroscopic Characterization
Alternative Synthetic Approaches
Challenges and Optimization Opportunities
- Triazole-thiol stability : Degradation observed under prolonged heating. Mitigated by using POCl₃ as both reagent and solvent.
- Stereoselectivity : The 3-(3,4,5-trimethoxyphenyl) group introduces steric hindrance, necessitating excess acyl chloride (1.1 eq).
- Scale-up limitations : DMSO as solvent complicates large-scale workups. Alternative solvents (e.g., DMF) under investigation.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or via [3+2] cycloaddition reactions.
- Step 2 : Introduction of the sulfanyl group through nucleophilic substitution under controlled pH (e.g., using KOH in ethanol/water mixtures).
- Step 3 : Coupling of the furan-2-ylmethyl amine moiety via amidation. Key techniques include thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy for structural validation .
Q. How can the structural conformation of this compound be verified experimentally?
X-ray crystallography is the gold standard for resolving 3D conformations. Computational methods (e.g., DFT calculations) and spectroscopic techniques (¹H/¹³C NMR, IR) are complementary. For crystallographic refinement, SHELXL is widely used due to its robustness in handling small-molecule data .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- In vitro : Enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) or antimicrobial disk diffusion tests.
- In silico : Molecular docking to predict interactions with targets like kinases or receptors. Evidence from similar triazole derivatives suggests prioritizing anti-inflammatory and antimicrobial screens .
Q. Which functional groups contribute most to its reactivity?
The triazole ring (hydrogen-bonding capacity), sulfanyl group (nucleophilic substitution), and methoxy substituents (electron-donating effects) dominate reactivity. The furan moiety may participate in π-π stacking in biological systems .
Advanced Research Questions
Q. How can conflicting crystallographic data on substituent orientations be resolved?
Use SHELXL's twin refinement tools for handling twinned crystals. Pair this with density functional theory (DFT) to compare energy-minimized conformations with experimental data. Cross-validate using Hirshfeld surface analysis to assess intermolecular interactions .
Q. What strategies optimize reaction yields in sterically hindered coupling steps?
Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence bioactivity?
The trimethoxy motif enhances lipophilicity and membrane permeability, as shown in comparative studies with mono-/dimethoxy analogs. Quantitative Structure-Activity Relationship (QSAR) modeling can quantify contributions of substituent electronegativity to target binding .
Q. What experimental designs address low reproducibility in pharmacological assays?
- Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic variability using cytochrome P450 inhibitors.
- Apply factorial design (e.g., Box-Behnken) to optimize assay conditions (pH, temperature, solvent concentration) .
Q. How can metabolic stability be predicted for this compound during drug development?
Use liver microsome assays (human/rat) to assess Phase I metabolism. LC-MS/MS identifies major metabolites, while computational tools (e.g., MetaSite) predict oxidation sites on the triazole and furan rings .
Q. What analytical techniques resolve overlapping peaks in NMR spectra?
- Apply 2D NMR (e.g., HSQC, HMBC) to assign crowded aromatic regions.
- Use deuterated solvents (e.g., DMSO-d6) to minimize signal broadening.
For complex splitting, dynamic NMR or variable-temperature studies may be required .
Data Contradiction & Optimization
Q. How to reconcile discrepancies between computational binding scores and experimental IC50 values?
Re-evaluate force field parameters in docking software (e.g., AutoDock Vina) for sulfanyl and methoxy groups. Validate using surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What causes batch-to-batch variability in sulfanyl group incorporation?
Trace moisture during nucleophilic substitution can hydrolyze intermediates. Implement rigorous drying protocols (e.g., molecular sieves in solvents) and monitor reaction progress via LC-MS .
Structural & Functional Comparisons
Q. How does this compound compare to analogs with chlorophenyl or nitro substitutions?
- Chlorophenyl analogs : Higher electrophilicity but reduced solubility.
- Nitro-substituted analogs : Enhanced antimicrobial activity but increased toxicity.
Refer to comparative tables in recent studies for detailed structure-activity trends .
Q. Why does the furan-2-ylmethyl group improve bioavailability compared to tetrahydrofuran derivatives?
The planar furan ring enhances π-orbital overlap with aromatic residues in target proteins, as demonstrated in molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
